5-Cyclopropoxy-N-methyl-3-sulfamoylpicolinamide
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Overview
Description
5-Cyclopropoxy-N-methyl-3-sulfamoylpicolinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methyl group, and a sulfamoyl group attached to a picolinamide backbone. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methyl-3-sulfamoylpicolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Picolinamide Backbone: The initial step involves the formation of the picolinamide backbone through a reaction between picolinic acid and an amine derivative under acidic conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a cyclopropyl halide reacts with the picolinamide intermediate.
Sulfamoylation: The sulfamoyl group is added through a reaction with sulfamoyl chloride in the presence of a base, such as triethylamine.
Methylation: The final step involves the methylation of the amine group using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methyl-3-sulfamoylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Cyclopropoxy-N-methyl-3-sulfamoylpicolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methyl-3-sulfamoylpicolinamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-3-sulfamoylpicolinamide: Similar structure but lacks the N-methyl group.
5-Cyclopropoxy-N,N-dimethyl-3-sulfamoylpicolinamide: Contains an additional methyl group on the amine.
5-Cyclopropyl-N-phenylisoxazole-4-carboxamides: Different backbone but similar functional groups.
Uniqueness
5-Cyclopropoxy-N-methyl-3-sulfamoylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3O4S |
---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-3-sulfamoylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O4S/c1-12-10(14)9-8(18(11,15)16)4-7(5-13-9)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)(H2,11,15,16) |
InChI Key |
NPNZDCNRIQCKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=N1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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